molecular formula C24H25ClFN5O3 B601762 Afatinib Impurity C CAS No. 945553-91-3

Afatinib Impurity C

Cat. No.: B601762
CAS No.: 945553-91-3
M. Wt: 485.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

An analogue of Afatinib

Scientific Research Applications

Synthesis and Quality Control

  • Synthesis Process : A controlled and robust process for synthesizing Afatinib Dimaleate, involving nitro-reduction, amidation, and salification, was developed. This process efficiently controls impurities, including Afatinib Impurity C, and has been demonstrated at a 300g scale with a yield of 84% for Afatinib free base (Kumar et al., 2019).

Pharmacokinetics and Drug Monitoring

  • Drug Metabolism : A study on the pharmacokinetics and metabolism of Afatinib in healthy male volunteers indicated minimal metabolism, with the main route of excretion via feces. This study provides insights into the pharmacokinetic behavior of Afatinib, including its impurities (Stopfer et al., 2012).
  • Therapeutic Drug Monitoring : A competitive enzyme-linked immunosorbent assay (ELISA) was developed for quantifying Afatinib in plasma, aiding in therapeutic drug monitoring and pharmacokinetic studies (Sogawa et al., 2018).

Cancer Treatment Applications

  • Non-Small Cell Lung Cancer (NSCLC) : Afatinib has been extensively studied as a treatment for NSCLC. Its efficacy was compared with cisplatin plus gemcitabine in Asian patients with advanced NSCLC harboring EGFR mutations, showing significant improvements in progression-free survival (Wu et al., 2014).
  • Combination Therapy : Research on blocking autophagy to improve the anti-tumor activity of Afatinib in lung adenocarcinoma has shown promising results, suggesting that inhibiting autophagy can enhance the efficacy of Afatinib in NSCLC patients with EGFR mutations (Hu et al., 2017).

Novel Drug Delivery Systems

  • Nanoparticle Formulations : Afatinib-loaded inhalable PLGA nanoparticles were developed for localized therapy of NSCLC, showcasing an innovative approach to improve therapeutic outcomes through targeted drug delivery (Elbatanony et al., 2020).

Interaction and Safety Studies

  • Drug Interactions : Studies on the drug interactions of Afatinib with rifampicin and ritonavir have shed light on its pharmacokinetic behavior in the presence of other drugs, which is crucial for safe and effective use (Wind et al., 2014).

Mechanism of Action

Target of Action

Afatinib Impurity C primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell growth and differentiation .

Mode of Action

This compound acts as an irreversible blocker of the ErbB family . It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This prevents the activation of these receptors and disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR tyrosine kinase pathway . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, this compound disrupts the downstream signaling pathways, including the mitogen-activated protein kinase and Akt pathways . This leads to a reduction in oncogenic signaling, thereby inhibiting tumor growth .

Pharmacokinetics

This compound exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 hours after oral administration . The compound is minimally metabolized, with unchanged drug predominantly excreted in the feces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival . By blocking the signaling pathways associated with the ErbB family of proteins, this compound can effectively inhibit tumor growth .

Action Environment

Environmental factors such as food intake can influence the action of this compound. Food has been shown to reduce total exposure to the compound . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

Properties

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QDLOVBKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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